N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide
Description
N-{2,4-Dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide is a synthetic carboxamide derivative featuring a dichlorophenyl core substituted with a 3-fluorobenzyloxy group at the 5-position and a 3-methylbenzamide moiety. For instance, carboxamides with halogenated aryl groups are prevalent in herbicides (e.g., sulfentrazone ) and fungicides (e.g., flutolanil ).
Properties
IUPAC Name |
N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FNO2/c1-13-4-2-6-15(8-13)21(26)25-19-11-20(18(23)10-17(19)22)27-12-14-5-3-7-16(24)9-14/h2-11H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAYZSMCYJKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide, also known by its CAS number 866039-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C21H16Cl2FNO2 and a molecular weight of 404.27 g/mol. Its structural features include:
- Two chlorine atoms at positions 2 and 4 on the phenyl ring.
- A fluorobenzyl ether substituent that enhances its lipophilicity.
- A carboxamide functional group that may contribute to its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : The compound may modulate enzymatic activity related to cell proliferation and survival pathways.
- Sodium-Calcium Exchanger (NCX) : Studies suggest that derivatives of this compound can inhibit NCX, which is crucial in managing calcium overload in cardiac tissues during ischemic conditions .
- Cellular Signaling Pathways : The presence of the carboxamide group suggests potential interactions with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Anticancer Potential
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, research on related benzyloxyphenyl derivatives has demonstrated significant inhibitory effects on cancer cell lines, indicating a possible role in cancer therapy .
Inhibition of NCX
In a study evaluating the effects on NCX, a derivative exhibited an IC50 value of 0.085 µM against reverse NCX activity, highlighting its potency as a therapeutic agent in heart failure contexts . This suggests that this compound could be beneficial in treating conditions associated with calcium dysregulation.
Case Studies
- Cardiovascular Diseases : In preclinical models, compounds targeting NCX have shown promise in preventing calcium overload during myocardial ischemia-reperfusion events. These findings support further investigation into this compound for cardiovascular applications.
- Cancer Research : A series of studies involving similar compounds have reported their effectiveness against various cancer cell lines, including breast and lung cancer models. These studies suggest that modifications to the phenyl ring can significantly enhance anticancer activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Variations
The target compound’s structure can be compared to several analogs in the evidence, focusing on substituent effects:
Key Observations:
- Substituent Position and Halogenation : The target compound’s 3-fluorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target enzymes compared to sulfentrazone’s triazolone ring .
- Carboxamide vs.
- Comparison with Fungicides : Flutolanil’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound, suggesting differences in environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
